molecular formula C10H9ClN4S B134840 Thiacloprid CAS No. 111988-49-9

Thiacloprid

Cat. No.: B134840
CAS No.: 111988-49-9
M. Wt: 252.72 g/mol
InChI Key: HOKKPVIRMVDYPB-UHFFFAOYSA-N
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Description

Thiacloprid is an insecticide belonging to the neonicotinoid class. It is primarily used in agriculture to control a variety of sucking and chewing insects, such as aphids and whiteflies. This compound works by disrupting the nervous system of insects, leading to their eventual death .

Mechanism of Action

Target of Action

Thiacloprid, a member of the neonicotinoid class of insecticides, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . It also interacts with the CHRNA7-FAM7A fusion protein in humans .

Mode of Action

This compound’s mode of action involves stimulating the nAChRs, disrupting the insect’s nervous system . As a potent agonist of insect nAChRs, this compound can bind to γ-aminobutiric acid (GABA) receptors at the postsynaptic membrane . This interaction disrupts signal transduction in the insect’s central nervous system .

Biochemical Pathways

This compound affects several biochemical pathways. It induces up-regulation of genes related to glutathione metabolism and Toll-like receptor signaling pathway . Microbial systems release the cyano group of this compound and oxidize the hydroxyl group to generate 4-hydroxy this compound, which is rapidly converted into 4-keto-imeni this compound by the decyanotation process .

Pharmacokinetics

It’s known that this compound is a small molecule with a molecular weight of 252723 . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound’s action results in molecular and cellular effects. It has been found to cause a decrease in spermatozoa and leads to telomere defects . It also affects epigenetic mechanisms controlling meiosis, which could lead to deleterious effects on male spermatogenesis . Moreover, it impairs the learning performance of bees .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, nutrients have been found to influence this compound-induced toxicity .

Biochemical Analysis

Biochemical Properties

Thiacloprid’s primary role in biochemical reactions involves the disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This interaction with the receptors leads to overstimulation and eventual paralysis of the insect, effectively controlling the pest population .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in a study examining the effects of this compound on the male reproductive system, it was found that exposure to this compound causes a decrease in spermatozoa . In another study, it was found that this compound exposure led to severe acute symptoms in bees .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nicotinic acetylcholine receptors, disrupting the insect’s nervous system . This disruption is similar to other neonicotinoids, indicating a shared mechanism of action among these types of insecticides .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For example, a study found that sub-lethal larval exposure to this compound decreased honeybee antenna EAG responses to floral scents, leading to increased olfactory selectivity . This suggests that the effects of this compound can change over time, potentially leading to long-term impacts on the organisms exposed to it.

Dosage Effects in Animal Models

The effects of this compound have been studied in various animal models, and it has been found that these effects can vary with different dosages. For instance, a study found that gestational exposure to this compound affects epigenetic mechanisms controlling meiosis, which could lead to deleterious effects on male spermatogenesis .

Metabolic Pathways

This compound is involved in several metabolic pathways. For example, microbial systems release the cyano group of this compound and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy this compound . This indicates that this compound interacts with various enzymes and cofactors within these metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiacloprid is synthesized through a multi-step processThe reaction conditions typically involve the use of solvents like dichloromethane and acetonitrile, and reagents such as sodium hydride and cyanamide .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiacloprid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Thiacloprid has a wide range of scientific research applications:

Comparison with Similar Compounds

Thiacloprid is similar to other neonicotinoid insecticides such as imidacloprid, acetamiprid, and thiamethoxam. it has unique properties that make it effective against certain pests that may be resistant to other neonicotinoids. For example:

This compound’s unique chemical structure and mode of action make it a valuable tool in integrated pest management strategies.

Properties

IUPAC Name

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKPVIRMVDYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7034961, DTXSID60861210
Record name Thiacloprid
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Record name {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide
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Molecular Weight

252.72 g/mol
Source PubChem
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Physical Description

Odorless solid; [HSDB]
Record name Thiacloprid
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Boiling Point

decomp >270 °C
Record name Thiacloprid
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Solubility

In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L
Record name Thiacloprid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.46 g at 20 °C
Record name Thiacloprid
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Vapor Pressure

6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C)
Record name Thiacloprid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellowish crystalline powder, Crystals from ether

CAS No.

111988-49-9
Record name Thiacloprid [ISO:BSI]
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Record name Thiacloprid
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Record name Thiacloprid
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Record name Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)]
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Record name THIACLOPRID
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Record name Thiacloprid
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Melting Point

136 °C
Record name Thiacloprid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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